

13C NMR Peak Assignment for 2-Iodo-4-methylpentane: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodo-4-methylpentane

Cat. No.: B2614814

[Get Quote](#)

In the landscape of drug development and organic synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^{13}C NMR, serves as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides a detailed analysis and peak assignment for the ^{13}C NMR spectrum of **2-iodo-4-methylpentane**, comparing it with its non-iodinated counterpart, 2-methylpentane, to illustrate the influence of the iodine substituent.

Predicted ^{13}C NMR Chemical Shifts and Comparative Analysis

The introduction of an iodine atom significantly alters the electronic environment of the neighboring carbon atoms. This effect is most pronounced at the carbon directly attached to the iodine (the α -carbon), which experiences a substantial downfield shift. The adjacent carbons (β -carbons) also exhibit a downfield shift, though to a lesser extent.

Below is a table summarizing the predicted ^{13}C NMR chemical shifts for **2-iodo-4-methylpentane** compared to the experimental values for 2-methylpentane.

Carbon Atom	2-Iodo-4-methylpentane (Predicted δ , ppm)	2-Methylpentane (Experimental δ , ppm)	Difference (δ , ppm)	Assignment Rationale
C1	~25	22.5	~ +2.5	Primary methyl carbon, least affected by iodine.
C2	~35	41.7	~ -6.7	α -carbon: Directly bonded to iodine, resulting in a significant downfield shift.
C3	~50	20.7	~ +29.3	β -carbon: Downfield shift due to proximity to iodine.
C4	~25	27.8	~ -2.8	Tertiary carbon, experiences a moderate downfield shift as a γ -carbon.
C5	~22	22.5	~ -0.5	Primary methyl carbon, distant from iodine, minimal effect.
C6 (iso-methyl)	~22	22.5	~ -0.5	Primary methyl carbon, distant from iodine, minimal effect.

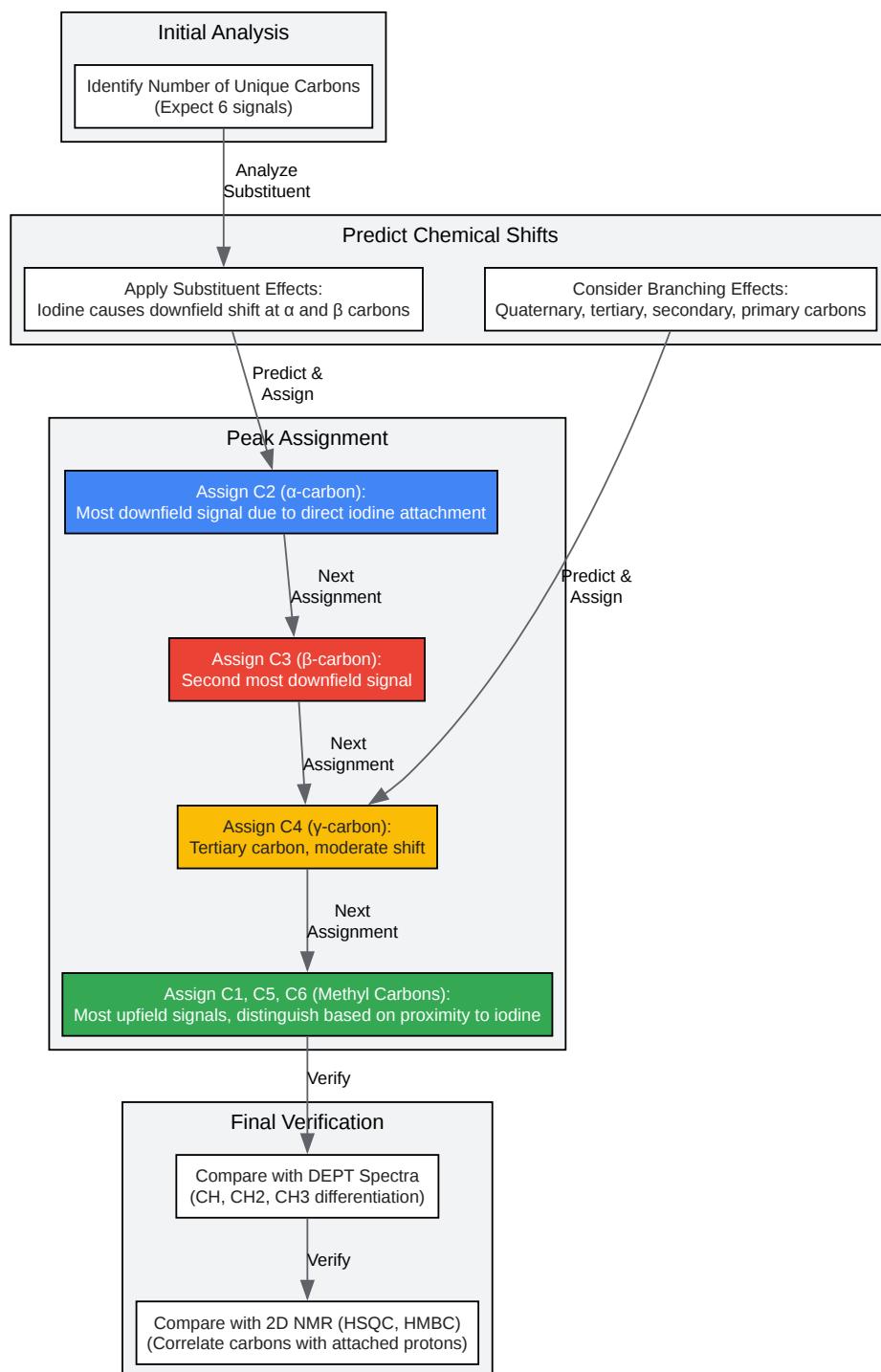
Note: Predicted values for **2-iodo-4-methylpentane** are estimated based on empirical data and additivity rules. Experimental values for 2-methylpentane are from standard spectral databases.

The most notable change is the significant downfield shift of C2, the carbon bearing the iodine atom. This is a characteristic effect of halogen substitution. The β -carbon (C3) also shows a significant downfield shift. The chemical shifts of the more distant carbons (C1, C5, C6) are less affected.

Experimental Protocols

Sample Preparation:

A 5-10% (w/v) solution of **2-iodo-4-methylpentane** in deuterated chloroform (CDCl_3) is prepared in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).


^{13}C NMR Spectroscopy:

The ^{13}C NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. Key acquisition parameters include a spectral width of 0-220 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 2 seconds.

Logical Peak Assignment Workflow

The assignment of each peak in the ^{13}C NMR spectrum of **2-iodo-4-methylpentane** follows a logical progression based on established principles of NMR spectroscopy. The workflow for this assignment is depicted in the diagram below.

13C NMR Peak Assignment Logic for 2-Iodo-4-methylpentane

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [13C NMR Peak Assignment for 2-Iodo-4-methylpentane: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2614814#13c-nmr-peak-assignment-for-2-iodo-4-methylpentane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com